molecular formula C10H16N4O2 B1478263 3-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2098077-70-2

3-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478263
CAS No.: 2098077-70-2
M. Wt: 224.26 g/mol
InChI Key: CDTPNDUHIPHXPI-UHFFFAOYSA-N
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Description

3-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c11-2-1-10(16)14-5-8(9(15)6-14)13-4-3-12-7-13/h3-4,7-9,15H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPNDUHIPHXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCN)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a novel compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer activities. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a pyrrolidine moiety, and an amino group. The presence of these functional groups contributes to its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit notable antibacterial and antifungal properties. The mechanism often involves the disruption of microbial DNA synthesis or cellular processes through the formation of reactive intermediates that lead to cell death .

Anticancer Activity

The compound's structure suggests potential interactions with immune checkpoints, particularly PD-1/PD-L1 pathways, which are critical in cancer immunotherapy. By inhibiting these pathways, the compound may enhance T-cell activity against tumors .

Efficacy Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompound TestedActivityFindings
3-amino derivativesAntibacterialShowed significant inhibition against Gram-positive and Gram-negative bacteria
Imidazole derivativesAntifungalDemonstrated broad-spectrum antifungal activity against Candida strains
Small molecule inhibitorsAnticancerEffective in disrupting PD-1/PD-L1 interaction, enhancing immune response

Case Studies

  • Antibacterial Efficacy : In vitro studies showed that 3-amino derivatives exhibited IC50 values ranging from 360 nM to 710 nM against E. coli and P. aeruginosa, indicating potent antibacterial effects .
  • Antifungal Activity : Compounds similar to this compound were tested against various Candida species, with some exhibiting superior efficacy compared to established antifungals like fluconazole .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of compounds with similar structures have shown promise as inhibitors of viral enzymes, particularly HIV integrase. For instance, studies have demonstrated that modifications in the imidazole and pyrrolidine moieties can enhance the inhibitory potency against HIV-1 integrase, making them potential candidates for anti-HIV therapies .

Cancer Therapeutics

The compound's structural characteristics suggest potential applications in cancer treatment. Compounds that incorporate imidazole and pyrrolidine structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. These properties make them suitable for further investigation as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial effects of similar compounds. The presence of the imidazole ring is known to contribute to antimicrobial activity by disrupting microbial cell membranes or inhibiting critical metabolic pathways. Specific derivatives have been synthesized and tested against various bacterial strains, showing promising results .

Case Study 1: Antiviral Efficacy

A study evaluated a series of imidazole derivatives for their ability to inhibit HIV integrase. The most promising compound exhibited an IC50 value of 0.37 µM, indicating strong antiviral activity. This study highlights the potential for similar compounds to be developed into effective antiviral agents .

Case Study 2: Anticancer Properties

In vitro studies on pyrrolidine-based compounds showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that modifications to the structure could enhance efficacy against specific cancers .

Case Study 3: Antimicrobial Activity

A series of tests were conducted on imidazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.